molecular formula C12H13ClO3 B14314474 3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate CAS No. 109573-58-2

3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate

Cat. No.: B14314474
CAS No.: 109573-58-2
M. Wt: 240.68 g/mol
InChI Key: PRWAZNSPPQZRJI-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate is an organic compound with the molecular formula C12H13O3Cl. It is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a phenylprop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate typically involves the reaction of 3-chloro-2-hydroxypropyl acrylate with phenylprop-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-hydroxypropyl 3-phenylprop-2-enoate is unique due to the presence of the phenylprop-2-enoate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

CAS No.

109573-58-2

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C12H13ClO3/c13-8-11(14)9-16-12(15)7-6-10-4-2-1-3-5-10/h1-7,11,14H,8-9H2

InChI Key

PRWAZNSPPQZRJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC(CCl)O

Origin of Product

United States

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